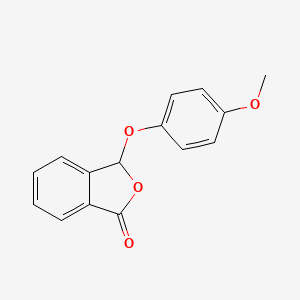

3-(4-methoxyphenoxy)-1(3H)-Isobenzofuranone

Description

Properties

Molecular Formula |

C15H12O4 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

3-(4-methoxyphenoxy)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C15H12O4/c1-17-10-6-8-11(9-7-10)18-15-13-5-3-2-4-12(13)14(16)19-15/h2-9,15H,1H3 |

InChI Key |

VLFVSMPTIWLUJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(4-methoxyphenoxy)-1(3H)-Isobenzofuranone

General Synthetic Strategy

The synthesis of this compound generally involves:

- Formation of the 4-methoxyphenoxy moiety through nucleophilic substitution or etherification of 4-methoxyphenol.

- Construction of the isobenzofuranone (phthalide) core, often via condensation or cyclization reactions involving phthalaldehydic acid or phthalic anhydride derivatives.

- Coupling the 4-methoxyphenoxy substituent at the 3-position of the isobenzofuranone ring.

Specific Synthetic Routes

Etherification of 4-Methoxyphenol

A key intermediate, 4-methoxyphenoxy derivatives, can be synthesized by alkylation of 4-methoxyphenol with suitable alkyl halides or sulfonates under basic conditions. For example, the reaction of 4-methoxyphenol with 6-bromohexanol in the presence of potassium carbonate in dimethylformamide (DMF) at 85°C under argon atmosphere yields 6-(4-methoxyphenoxy)hexan-1-ol with moderate yield (47%) after purification by column chromatography.

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Etherification | 4-methoxyphenol + 6-bromohexanol | K2CO3, DMF, 85°C, 13 h, Ar | 47 | Purified by column chromatography |

This step establishes the 4-methoxyphenoxy group necessary for further transformations.

Formation of Isobenzofuranone Core

The isobenzofuranone (phthalide) core is commonly synthesized via condensation reactions catalyzed by zirconyl chloride octahydrate (ZrOCl2·8H2O) between phthalaldehydic acid and substituted acetophenones. This method allows for the preparation of 3-(2-oxo-aryl)-isobenzofuran-1-(3H)-ones with various substituents.

| Step | Reactants | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation | Phthalaldehydic acid + acetophenones | ZrOCl2·8H2O | Solvent not specified, reported in literature | Not specified | Produces 3-(2-oxo-aryl)-isobenzofuran-1-(3H)-ones |

This route is adaptable for introducing the 4-methoxyphenoxy substituent by using appropriately substituted acetophenones or subsequent functionalization.

Summary Table of Preparation Methods

Analytical and Purification Techniques

- Purification: Column chromatography on silica gel using gradients of hexane, ethyl acetate, and dichloromethane is the standard purification method for these compounds.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C), Infrared (IR) spectroscopy, and Thin Layer Chromatography (TLC) are routinely used to confirm compound structures and purity.

- Melting Points: Determined using standard melting point apparatus, aiding in compound identification and purity assessment.

Research Perspectives and Notes

- The ZrOCl2·8H2O catalyzed condensation is a reliable and reproducible method for constructing the isobenzofuranone ring with various aryl substituents, including 4-methoxyphenoxy groups.

- The alkylation of phenolic hydroxyl groups under basic conditions followed by purification is a straightforward route to introduce the 4-methoxyphenoxy substituent.

- The use of click chemistry, while more common for triazole derivatives, demonstrates the versatility of the 4-methoxyphenoxy moiety in complex molecule synthesis.

- Yields vary depending on reaction conditions and purification efficiency but generally range from moderate to high (47–92%).

- All reactions should be conducted under inert atmosphere (argon or nitrogen) when moisture or air sensitivity is a concern.

Chemical Reactions Analysis

Synthetic Formation Reactions

The compound is synthesized via condensation reactions between phthalaldehydic acid and 4-methoxyphenol derivatives under acidic conditions . Key parameters for this reaction include:

| Reaction Component | Role/Details |

|---|---|

| Phthalaldehydic acid | Core lactone precursor |

| 4-Methoxyphenol | Aryl ether donor |

| Acid catalyst (e.g., H₂SO₄) | Facilitates nucleophilic substitution at the carbonyl |

| Solvent | Polar aprotic (e.g., DMF or THF) |

This method yields the target compound through intramolecular cyclization , with the methoxyphenoxy group introduced at the 3-position of the isobenzofuranone core.

Ring-Opening Reactions

The lactone ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis :

Forms a dicarboxylic acid derivative. -

Basic hydrolysis :

Reversible under acidic workup.

Electrophilic Aromatic Substitution (EAS)

The aromatic rings participate in EAS, with regioselectivity governed by substituents:

| Site | Reactivity | Example Reactions |

|---|---|---|

| Phenoxy ring | Activated by electron-donating methoxy group | Nitration, sulfonation |

| Benzofuranone ring | Deactivated by electron-withdrawing lactone | Limited reactivity under harsh conditions |

For example, nitration at the para position of the phenoxy ring occurs with HNO₃/H₂SO₄ .

Methoxy Group Reactions

The methoxy substituent undergoes demethylation or nucleophilic substitution:

-

Demethylation :

Yields a phenolic derivative, enhancing solubility in polar solvents. -

Nucleophilic displacement :

Requires strong nucleophiles and elevated temperatures.

Redox Reactions

The compound participates in oxidation and hydrogenation:

-

Oxidation of the methoxy group :

Forms a quinone structure, altering electronic properties. -

Hydrogenation of the lactone ring :

Ring-opening under catalytic hydrogenation conditions.

Functionalization via Side-Chain Modifications

The compound serves as a precursor for derivatives:

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Alkylation | R-X, K₂CO₃, DMF | Enhanced lipophilicity for drug design |

| Acylation | AcCl, AlCl₃ | Prodrug formulations |

For example, alkylation at the phenoxy oxygen improves membrane permeability in pharmacological contexts .

Comparative Reactivity Insights

A comparison with structural analogs reveals substituent effects:

| Compound | Reactivity Toward EAS | Lactone Stability |

|---|---|---|

| This compound | High (due to –OCH₃) | Moderate |

| 3-(2-Methoxyphenoxy)-1(3H)-isobenzofuranone | Moderate | High |

| Unsubstituted isobenzofuranone | Low | Low |

The para -methoxy group enhances electron density, accelerating EAS at the phenoxy ring.

Scientific Research Applications

Medicinal Chemistry Applications

3-(4-Methoxyphenoxy)-1(3H)-isobenzofuranone has shown potential as an antiviral agent, particularly against various viral proteases. Notably, derivatives of isobenzofuranone have been investigated for their inhibitory effects on the West Nile Virus (WNV) protease, demonstrating promising results in enzyme kinetic assays.

Case Study: Antiviral Activity

A study evaluated a library of synthetic compounds, including derivatives of isobenzofuranone, against the NS2B-NS3 protease of WNV. The results indicated that certain derivatives exhibited competitive inhibition behavior, with IC50 values comparable to established antiviral agents .

| Compound Name | IC50 (μmol/L) | Mechanism of Action |

|---|---|---|

| This compound | 6.86 | Competitive inhibition of WNV protease |

Material Science Applications

The compound is also utilized in the development of various materials due to its chemical stability and solubility properties. It is incorporated into formulations for coatings and plastics.

Application in Coatings

Research indicates that isobenzofuranone derivatives can enhance the properties of coatings by providing chemical inertness and resistance to environmental degradation. This makes them suitable for industrial applications where durability is critical .

| Application Area | Properties Enhanced |

|---|---|

| Coatings | Chemical inertness, UV stability, water repellency |

Cosmetic and Personal Care Products

Due to its solubility in organic solvents and stability at high temperatures, this compound is used in cosmetic formulations such as toners, toothpaste, and mouthwash.

Formulation Case Study

In cosmetic applications, the compound acts as a stabilizer and colorant, contributing to the aesthetic appeal and functional performance of products. Its pH-dependent color change property allows for dynamic visual effects in formulations .

| Product Type | Functionality |

|---|---|

| Toner | Stabilizer |

| Toothpaste | Colorant |

| Mouthwash | Disinfectant |

Environmental Applications

The compound has potential applications in environmental science, particularly as a component of biodegradable plastics or as an additive to improve the performance of eco-friendly products.

Environmental Impact Study

Research on biodegradable formulations indicates that incorporating isobenzofuranone derivatives can enhance the degradation rates of plastics while maintaining mechanical integrity .

| Environmental Benefit | Mechanism |

|---|---|

| Enhanced biodegradability | Improved polymer chain breakdown |

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-1(3H)-Isobenzofuranone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Isobenzofuranone Derivatives and Their Bioactivities

Key Observations:

Substituent Position and Type :

- C-3 Substituents : The 3-position is critical for activity. For example:

- Alkyl groups (e.g., n-butyl in NBP) enhance neuroprotective and antiplatelet effects via lipophilicity and membrane interaction .

- Aromatic substituents (e.g., 4-chlorophenyl in JVPH-3) improve antileishmanial activity by targeting parasitic enzymes .

- Phenoxy groups (as in the target compound) may modulate solubility and antioxidant capacity through electron-donating methoxy groups . Hydroxy/Methoxy Balance: Epicoccone C (3-OMe, 5,7-OH) shows stronger α-glucosidase inhibition than Epicoccone D (3-OH, 6-OMe), suggesting that methoxy groups at C-3 and hydroxyls at C-5,7 optimize enzyme binding .

Antioxidant Activity: Compounds with phenolic hydroxyls (e.g., 5,7-dihydroxy-1(3H)-isobenzofuranone) exhibit potent antioxidant activity (IC₅₀ ~10–15 µM), comparable to ascorbic acid, due to radical scavenging . The 4-methoxyphenoxy group in the target compound may confer moderate antioxidant activity, though less than phenolic analogs, as methoxy is a weaker electron donor .

Antimicrobial and Antiparasitic Effects: Halogenated derivatives (e.g., 3-butyl-6-bromo) show enhanced antibacterial activity, likely due to increased electrophilicity and membrane disruption . Dimeric isobenzofuranones (e.g., epicolactone A) exhibit broad-spectrum antibacterial effects via multi-target mechanisms .

Physicochemical and Pharmacokinetic Considerations

Table 2: Comparative Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Key Structural Influences |

|---|---|---|---|

| This compound | 2.8 | ~0.5 (DMSO) | Phenoxy group increases hydrophobicity |

| Epicoccone C (253) | 1.2 | ~10 (MeOH) | Polar hydroxy/methoxy balance |

| N-Butylphthalide (NBP) | 3.5 | ~1.2 (Ethanol) | Long alkyl chain enhances lipophilicity |

Key Insights:

- Lipophilicity: The 4-methoxyphenoxy group in the target compound likely confers moderate logP (~2.8), balancing membrane permeability and aqueous solubility.

Biological Activity

3-(4-Methoxyphenoxy)-1(3H)-isobenzofuranone is a compound belonging to the isobenzofuranone class, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antiviral, cytotoxic, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 270.28 g/mol. The structure features a methoxy group that is believed to enhance its biological activity.

Antiviral Activity

Research has indicated that derivatives of isobenzofuranones exhibit antiviral properties. A study evaluated various compounds against the West Nile Virus (WNV) protease, identifying significant inhibitory effects. For instance, compounds similar to this compound showed competitive inhibition with IC50 values in the micromolar range, suggesting potential as antiviral agents against WNV and possibly other viruses like HIV and Hepatitis C .

Cytotoxicity

The cytotoxic effects of this compound were assessed using human cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells. In quantitative structure-activity relationship (QSAR) analyses, modifications to the compound's structure, particularly the introduction of methoxy groups, correlated positively with tumor specificity and cytotoxic potency .

Table 1: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Human Oral Squamous Carcinoma (HSC-2) | 12.5 | 5 |

| Normal Oral Cells | 62.5 |

Antioxidant Activity

The compound also exhibits antioxidant properties. It has been shown to protect against oxidative stress-induced damage in neuronal cells by reducing reactive oxygen species (ROS) levels and improving cell viability post-exposure to oxidative agents like hydrogen peroxide. This suggests a potential therapeutic role in neurodegenerative diseases .

Case Studies

- Antiviral Efficacy : A study on isobenzofuranone derivatives highlighted their effectiveness against WNV protease, showing that structural modifications can enhance antiviral activity.

- Cytotoxicity Assessment : In vitro studies demonstrated that this compound induced apoptosis in cancer cells more effectively than standard chemotherapeutic agents like doxorubicin.

- Oxidative Stress Protection : Research indicated that pretreatment with the compound significantly mitigated oxidative damage in PC12 cells, emphasizing its potential utility in treating oxidative stress-related conditions .

Q & A

Q. What are the established synthetic routes for 3-(4-methoxyphenoxy)-1(3H)-isobenzofuranone, and how can reaction conditions be optimized?

The compound can be synthesized via ZrOCl₂·8H₂O-catalyzed condensation reactions between phthalaldehyde derivatives and substituted acetophenones. For example, structurally similar isobenzofuranones were prepared by reacting phthalaldehyde with 4-methylacetophenone under solvent-free conditions . Optimization involves adjusting catalyst loading, temperature, and reaction time to enhance yield and purity. Characterization by NMR, IR, and mass spectrometry is critical to confirm structural integrity.

Q. Which analytical techniques are most reliable for determining the crystal structure and molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving crystal packing and stereochemistry. For instance, SCXRD revealed the R configuration at the asymmetric C3 atom in a related isobenzofuranone derivative, along with centrosymmetric space group assignment . Complementary methods like Hirshfeld surface analysis and 2D fingerprint plots quantify intermolecular interactions (e.g., H···H, C···H, O···H), which stabilize the supramolecular architecture .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

Hirshfeld surface analysis of analogous compounds showed that H···H contacts dominate (~60% of interactions), followed by C···H/H···C (~25%) and O···H/H···O (~10%) . Energy framework calculations further dissect interaction energies, revealing that dispersion forces (van der Waals) primarily stabilize dimers, while electrostatic contributions are minimal. Notably, π-π stacking is insignificant, contrasting with classical aromatic systems.

Q. What mechanistic insights explain the lactonization pathways of precursors to form this isobenzofuranone?

Lactonization of 2-(4-methoxyphenylethynyl)benzoic acid derivatives proceeds via a Michael-type addition, as demonstrated by the isolation of intermediates and kinetic studies . The reaction rate is pH-dependent, with optimal lactonization occurring in phosphate buffer (pH 7.0). Insolubility of intermediates can complicate rate measurements, necessitating solubility-enhanced buffers or co-solvents .

Q. How can computational tools predict the neuroprotective or bioactive potential of this compound?

While direct evidence is limited, structurally related isobenzofuranones (e.g., 3-butyl-6-fluoro derivatives) exhibit neuroprotective effects by reducing lipid peroxidation in PC12 cells under oxidative stress . Researchers should employ in vitro models (e.g., primary neuron cultures, ROS assays) and molecular docking to evaluate interactions with targets like NMDA receptors or antioxidant enzymes.

Q. What experimental strategies resolve contradictions in kinetic data for reactions involving this compound?

Discrepancies in lactonization rates, such as insolubility-driven artifacts, require solubility assays (e.g., DLS, nephelometry) and alternative buffers (e.g., TRIS, HEPES) . Redundant analytical methods (HPLC, LC-MS) ensure reaction progress is accurately tracked despite phase separation.

Q. How do energy framework calculations enhance the understanding of crystal lattice dynamics?

Energy frameworks quantify pairwise interaction energies (electrostatic, dispersion, total) between molecules in the lattice. For example, in a related compound, dimers stabilized by H···H interactions exhibited total energies of −30 kJ/mol, while weaker C···O contacts contributed −5 kJ/mol . This tool aids in rationalizing polymorphism and designing co-crystals.

Q. What role does this compound play in synthesizing heterocyclic scaffolds for medicinal chemistry?

Isobenzofuranone derivatives serve as bis-electrophilic reagents in cyclocondensation reactions. For instance, 3-(3-oxo-2-benzofuran-1-ylidene)pentane-2,4-dione reacts with aminopyrazoles to yield pyrazolo[3,4-b]pyridines—a scaffold with antimicrobial potential. Microwave-assisted synthesis reduces reaction times (<1 hour) and improves regioselectivity .

Q. Methodological Notes

- Synthesis Optimization : Use TLC or in-situ IR to monitor reaction progress.

- Crystallography : For SCXRD, ensure crystal quality by slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures).

- Computational Analysis : Employ CrystalExplorer for Hirshfeld surfaces and Gaussian for DFT-based energy calculations.

- Biological Assays : Pair ROS scavenging assays (e.g., DCFH-DA) with cytotoxicity screens (MTT assay) to establish therapeutic indices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.